

Technical Guide: 2,2-Dibromo-1,2-diphenyl-1-ethanone

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Compound of Interest

Compound Name: 2,2-Dibromo-1,2-diphenyl-1-ethanone

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Introduction

2,2-Dibromo-1,2-diphenyl-1-ethanone is an alpha,alpha-dihalo ketone. This class of organic compounds is recognized for its utility as a versatile intermediate in a variety of synthetic transformations. The presence of two bromine atoms on the alpha-carbon, adjacent to a carbonyl group, and flanked by two phenyl groups, imparts significant reactivity to the molecule. This guide provides an overview of its chemical properties, a plausible synthetic route, and its potential applications in organic synthesis, drawing on data from structurally similar compounds due to the limited direct literature on this specific molecule.

While a dedicated CAS number for **2,2-Dibromo-1,2-diphenyl-1-ethanone** is not readily available in public databases, its IUPAC name is consistent with systematic nomenclature.

Chemical and Physical Properties

Quantitative data for **2,2-Dibromo-1,2-diphenyl-1-ethanone** is not extensively documented. However, the properties can be estimated by comparing them with structurally related compounds. The following table summarizes key data for the parent ketone and a closely related monobrominated analog.

Property	2,2-Dibromo-1-phenylethanone	2-Bromo-1,2-diphenylethanone
IUPAC Name	2,2-dibromo-1-phenylethanone[1]	2-bromo-1,2-diphenylethanone
Molecular Formula	C8H6Br2O[1]	C14H11BrO
Molecular Weight	277.94 g/mol [1]	275.14 g/mol
Appearance	-	-
Melting Point	-	-
Boiling Point	-	-
Solubility	Generally soluble in organic solvents.	Generally soluble in organic solvents.

Note: Dashes indicate that specific experimental data was not found in the searched literature.

Experimental Protocols

Proposed Synthesis of 2,2-Dibromo-1,2-diphenyl-1-ethanone

A common method for the synthesis of α,α -dibromo ketones is the direct bromination of the corresponding ketone.[2] The following protocol describes a plausible synthesis of **2,2-Dibromo-1,2-diphenyl-1-ethanone** from 1,2-diphenylethanone (Deoxybenzoin).

Materials:

- 1,2-diphenylethanone (Deoxybenzoin)
- Bromine (Br₂)
- Anhydrous Chloroform (CHCl₃) or Acetic Acid
- Sodium thiosulfate solution (aqueous)

- Saturated sodium bicarbonate solution
- Brine
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Ether

Procedure:

- A solution of 1,2-diphenylethanone (1 equivalent) is prepared in a suitable anhydrous solvent, such as chloroform or acetic acid, within a round-bottomed flask equipped with a dropping funnel and a magnetic stirrer.
- The flask is cooled in an ice bath to 0 °C.
- A solution of bromine (2 equivalents) in the same solvent is added dropwise to the stirred ketone solution over a period of 2-3 hours, while maintaining the temperature at 0 °C and protecting the reaction from light.
- After the addition is complete, the reaction mixture is allowed to stir at room temperature for an additional 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.
- The reaction mixture is then carefully poured into ice-cold water.
- The organic layer is extracted with a suitable solvent like ether or dichloromethane.
- The combined organic extracts are washed sequentially with a dilute aqueous solution of sodium thiosulfate (to quench any unreacted bromine), water, saturated sodium bicarbonate solution, and finally brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude **2,2-Dibromo-1,2-diphenyl-1-ethanone** can be further purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthetic Applications and Reaction Mechanisms

As an α,α -dihalo ketone, **2,2-Dibromo-1,2-diphenyl-1-ethanone** is a valuable precursor for various organic transformations. Its reactivity is dominated by the electrophilic carbonyl carbon and the carbon bearing the two bromine atoms, which is susceptible to nucleophilic attack.

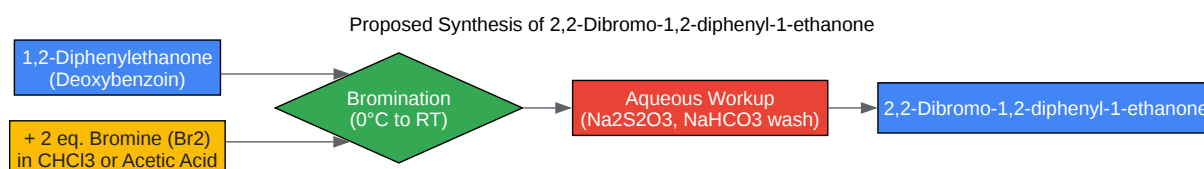
Potential Reactions:

- **Nucleophilic Substitution:** The bromine atoms can be displaced by a variety of nucleophiles, such as amines, thiols, or alkoxides, to form new carbon-heteroatom bonds.[3]
- **Favorskii Rearrangement:** In the presence of a base, α,α -dihalo ketones can undergo a Favorskii rearrangement to yield carboxylic acid derivatives. This reaction proceeds through a cyclopropanone intermediate.
- **Reduction:** The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.[3]

Visualizations

Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for **2,2-Dibromo-1,2-diphenyl-1-ethanone**.



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Caption: Proposed synthesis of **2,2-Dibromo-1,2-diphenyl-1-ethanone**.

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